1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one

RBP4 Binding Affinity Metabolic Disease

Researchers targeting the RBP4-TTR axis for metabolic disease drug discovery face a lack of validated, commercially available chemical probes with reproducible potency. 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one (CAS 69392-35-4) addresses this gap as a well-characterized RBP4 antagonist. - Validated RBP4 binding affinity: Kd = 131 nM - Functional antagonism: EC50 = 245 nM (RBP4-TTR disruption assay) - Lower lipophilicity vs. fenretinide; favorable oral developability profile - ≥98% purity; reliable commercial sourcing for SAR & scale-up

Molecular Formula C14H15NO3S
Molecular Weight 277.34
CAS No. 69392-35-4
Cat. No. B2758854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one
CAS69392-35-4
Molecular FormulaC14H15NO3S
Molecular Weight277.34
Structural Identifiers
SMILESC1CC2(CSCC2=O)N(C1O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C14H15NO3S/c16-11-8-19-9-14(11)7-6-12(17)15(14)13(18)10-4-2-1-3-5-10/h1-5,12,17H,6-9H2
InChIKeyCSZSRTHSTXUTBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one: Structural and Physicochemical Profile


1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one (CAS 69392-35-4) is a spirocyclic heterocyclic compound characterized by a fused 7-thia-1-azaspiro[4.4]nonane core bearing an N-benzoyl substituent and a hydroxyl group at the 2-position. With a molecular formula of C₁₄H₁₅NO₃S and a molecular weight of 277.34 g/mol, this compound presents a rigid, three-dimensional scaffold (logP 1.23–1.36; TPSA 57.6 Ų) [1]. It is supplied exclusively for research and further manufacturing use, with typical commercial purity ≥95–98% and recommended storage under dry, refrigerated conditions (2–8°C) .

1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one: Differentiation from Spiro Analogs


The 1-benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one scaffold presents a unique combination of a sulfur-containing heterocycle, a rigid spirocyclic junction, and a hydrogen-bond donor/acceptor network (hydroxyl, ketone, amide carbonyl) that is not replicated in closely related spiro analogs. Minor structural variations—such as oxidation state of the thia ring, substituent identity on the azaspiro nitrogen, or presence of the 2-hydroxyl—can drastically alter molecular recognition and biological activity . For example, simple spiro[4.4]nonane analogs lack the heteroatoms essential for target binding, while non-benzoylated 7-thia-1-azaspiro[4.4]nonanes exhibit entirely different physicochemical profiles and may be subject to different regulatory classifications. The quantitative evidence below demonstrates that this specific compound engages RBP4 with measurable affinity, a property that cannot be inferred for any in-class analog without empirical validation.

1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one: Comparison with RBP4 Antagonists


RBP4 Binding Affinity Compared to Fenretinide

1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one (CHEMBL58106) demonstrates a binding affinity (Kd) of 131 nM for human recombinant RBP4 in a biochemical assay [1]. This compares to a reported IC50 of 90 nM for the reference RBP4 antagonist A-1120 (fenretinide) in a radioligand binding assay [2]. The 1.5-fold difference in potency, measured in distinct but mechanistically related assay formats, establishes this compound as a validated non-retinoid RBP4 ligand with a defined, intermediate affinity profile.

RBP4 Binding Affinity Metabolic Disease

Functional RBP4 Antagonism vs. BPN-14136

In a functional assay measuring disruption of the retinol-RBP4-TTR protein interaction, 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one exhibits an EC50 of 245 nM [1]. For comparison, the non-retinoid RBP4 antagonist BPN-14136 has a reported HTRF IC50 of 43.6 nM in a similar assay format . The approximately 5.6-fold lower functional potency of the target compound suggests a distinct mode of engagement with the RBP4-TTR interface, making it a valuable tool compound for investigating differential antagonism mechanisms.

RBP4 Antagonism Functional Assay TTR Disruption

Human vs. Mouse RBP4 Selectivity vs. Fenretinide

While 1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one has only been characterized against human RBP4 (Kd = 131 nM, EC50 = 245 nM) [1], the comparator fenretinide (A-1120) displays species-dependent potency: IC50 = 90 nM (human) vs. 66 nM (mouse) . This species divergence is a known liability for fenretinide in murine preclinical models. The target compound's uncharacterized mouse RBP4 affinity presents an opportunity for orthogonal SAR exploration to identify analogs with improved cross-species translation.

Species Selectivity RBP4 Translational Pharmacology

Physicochemical Profile vs. Fenretinide

1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one exhibits a calculated logP of 1.23–1.36 and a topological polar surface area (TPSA) of 57.6 Ų [1]. In contrast, fenretinide (A-1120) is a more lipophilic retinoid derivative with a calculated logP of ~6.2 and a higher molecular weight (391.5 g/mol) [2]. The target compound's lower logP and smaller TPSA suggest potentially improved aqueous solubility and distinct membrane permeability characteristics, which may translate to different in vivo pharmacokinetic profiles.

Physicochemical Properties Drug-likeness Permeability

1-Benzoyl-2-hydroxy-7-thia-1-azaspiro[4.4]nonan-9-one: Research Applications


RBP4-Targeted Hit-to-Lead Medicinal Chemistry

The compound's validated RBP4 binding affinity (Kd = 131 nM) and functional antagonism (EC50 = 245 nM) make it a suitable starting point for structure-activity relationship (SAR) optimization campaigns aimed at improving potency, selectivity, and pharmacokinetic properties for metabolic disease indications [1]. Its lower lipophilicity relative to fenretinide suggests a more favorable developability profile for oral administration [2].

RBP4-TTR Interaction Mechanistic Probe

The functional EC50 of 245 nM in the RBP4-TTR disruption assay positions this compound as a useful chemical probe for dissecting the molecular determinants of retinol transport complex assembly and its role in insulin resistance and type 2 diabetes pathophysiology [1]. Its distinct potency window relative to BPN-14136 allows for graded modulation of the RBP4-TTR interaction in cellular models.

Spirocyclic Library Synthesis Scaffold

The rigid 7-thia-1-azaspiro[4.4]nonane core with a reactive N-benzoyl and hydroxyl substituent provides a versatile platform for parallel synthesis and diversification. The commercial availability at ≥95% purity from multiple vendors ensures reliable sourcing for library production and scale-up studies.

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